molecular formula C24H30F2O6 B8818698 6beta-Fluocinolone Acetonide CAS No. 1361531-95-4

6beta-Fluocinolone Acetonide

Cat. No.: B8818698
CAS No.: 1361531-95-4
M. Wt: 452.5 g/mol
InChI Key: FEBLZLNTKCEFIT-PXGYRYRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (6β,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione involves several stepsThe reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

(6β,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The pathways involved include the regulation of inflammation, immune response, and metabolic processes .

Comparison with Similar Compounds

Compared to other steroid derivatives, (6β,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione stands out due to its unique fluorine substitution pattern. Similar compounds include:

This compound’s distinct structure and properties make it a valuable tool in both research and therapeutic contexts.

Properties

CAS No.

1361531-95-4

Molecular Formula

C24H30F2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1

InChI Key

FEBLZLNTKCEFIT-PXGYRYRDSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)F)F)O

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C

Origin of Product

United States

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